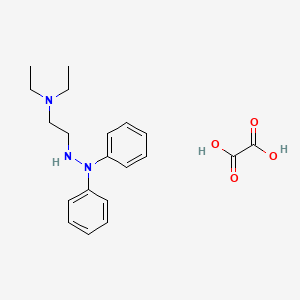![molecular formula C17H13NO B14589836 2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole CAS No. 61371-46-8](/img/structure/B14589836.png)
2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a phenylethenyl group attached to the phenyl ring, which is further connected to the oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Another method involves the Wittig reaction, where an aldehyde or ketone is treated with a phosphorous ylide to form an olefin . This reaction is particularly useful for forming carbon-carbon double bonds, which are present in the phenylethenyl group of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
科学的研究の応用
2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of 2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Phenol, 4-(2-phenylethenyl)-: This compound shares a similar phenylethenyl group but lacks the oxazole ring.
2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol: Another similar compound with a phenylethenyl group and additional methyl groups.
Uniqueness
2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole is unique due to the presence of both the phenylethenyl group and the oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
61371-46-8 |
|---|---|
分子式 |
C17H13NO |
分子量 |
247.29 g/mol |
IUPAC名 |
2-[4-(2-phenylethenyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C17H13NO/c1-2-4-14(5-3-1)6-7-15-8-10-16(11-9-15)17-18-12-13-19-17/h1-13H |
InChIキー |
JMTDRVAHTGFRDP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




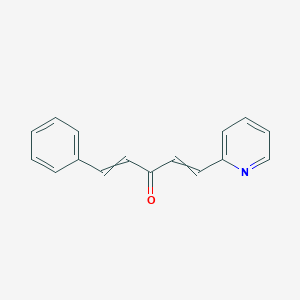
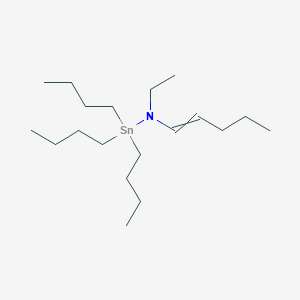
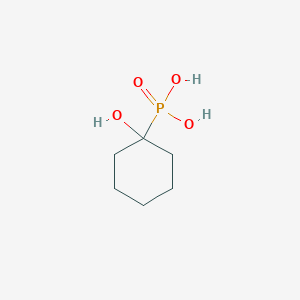
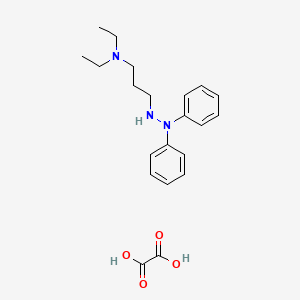


![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)

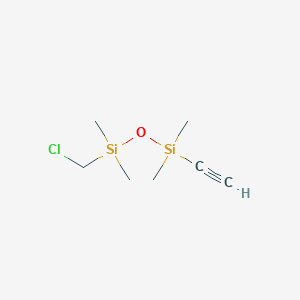
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)

